(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide
Description
(2E)-3-(2-Chlorophenyl)-N-cyclohexylprop-2-enamide is a synthetic organic compound featuring a conjugated enamide backbone, a 2-chlorophenyl substituent, and a cyclohexylamide group.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPVXPDAYLASLR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high yield and purity. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the enamine intermediate.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanism by which the compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide with three structurally related compounds from the evidence:
Structural and Crystallographic Comparisons
Table 1: Structural Parameters of Analogs
Key Observations :
- Substituent Effects: The bromothiophene analog () exhibits significant non-planarity (13.2°) between the thiophene and chlorophenyl rings, likely due to steric hindrance. In contrast, the pyrazole derivative () shows near-planarity (5.31°), facilitated by intramolecular hydrogen bonding .
- Crystal Packing: The bromothiophene compound forms molecular stacks along the a-axis with a spacing of 3.925 Å , while the pyrazole analog exhibits layered packing via C—H⋯O interactions and π-π stacking . The cyclohexylamide group in the target compound may favor hydrophobic interactions or van der Waals forces due to its non-polar nature.
Key Observations :
- The bromothiophene analog is synthesized via a base-catalyzed aldol reaction, followed by acidification and crystallization . For the target compound, an amide coupling reaction (e.g., using DCC/HOBt) between a propenoyl chloride derivative and cyclohexylamine is a plausible route, though this is inferred from general organic chemistry practices.
- The pyrazole derivative’s synthesis () likely involves cyclization or condensation steps, given its fused-ring system .
Intermolecular Interactions
Table 3: Interaction Profiles of Analogs
Key Observations :
- The pyrazole derivative’s O—H⋯O hydrogen bond stabilizes its planar conformation , whereas the target compound’s amide group may form N—H⋯O hydrogen bonds, influencing solubility and crystallinity.
- The bromothiophene compound relies on π-stacking for crystal cohesion , whereas the cyclohexylamide group in the target compound may prioritize hydrophobic interactions.
Biological Activity
(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide, also known as a potential therapeutic compound, has garnered attention in various fields of biological research. Its unique chemical structure allows for diverse interactions with biological targets, making it a candidate for studies related to antimicrobial and anti-inflammatory activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a chlorophenyl group and a cyclohexyl moiety, which contribute to its distinct chemical reactivity and biological properties. The molecular formula is CHClN, with a molecular weight of 255.76 g/mol.
The biological activity of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
Ongoing research aims to elucidate the detailed pathways involved in these interactions.
Antimicrobial Activity
Research has indicated that (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in immune cells. This effect is crucial for conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (2E)-3-(2-chlorophenyl)prop-2-enal | Aldehyde derivative | Moderate antimicrobial effects |
| (2E)-3-(2-chlorophenyl)-2-phenyl-2-propenoic acid | Acid derivative | Strong anti-inflammatory properties |
This comparison highlights the distinct biological activities attributed to the specific functional groups present in (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide.
Case Studies
Several case studies have focused on the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.
- Inflammation Model : In a controlled laboratory setting, macrophages treated with (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide showed a marked decrease in TNF-alpha production post-stimulation with lipopolysaccharides (LPS), indicating its anti-inflammatory capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
